TRFS-green
Overview
Description
TRFS-green is a highly selective fluorescent probe designed for the specific imaging of thioredoxin reductase in living cells. This compound exhibits maximum absorbance at approximately 373 nanometers and, upon activation by thioredoxin reductase, shifts to around 440 nanometers . This compound is particularly noted for its ability to image selenoprotein thioredoxin reductase, making it a valuable tool in redox biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRFS-green involves the incorporation of a disulfide bond that is cleaved by thioredoxin reductase, leading to the release of a masked naphthalimide fluorophore . The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: TRFS-green undergoes several types of chemical reactions, primarily mediated by thioredoxin reductase. These include:
Disulfide Cleavage: Thioredoxin reductase cleaves the disulfide bond in this compound, leading to the release of the naphthalimide fluorophore.
Intramolecular Cyclization: Following disulfide cleavage, an intramolecular cyclization occurs, resulting in a green fluorescence off-on change.
Common Reagents and Conditions:
Thioredoxin Reductase: The primary enzyme that interacts with this compound.
Reducing Agents: Compounds like tris(2-carboxyethyl)phosphine can be used to enhance the reduction process.
Major Products:
Naphthalimide Fluorophore: The major product formed after the cleavage of the disulfide bond and subsequent cyclization.
Scientific Research Applications
TRFS-green has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TRFS-green involves its activation by thioredoxin reductase. Upon interaction with thioredoxin reductase, the disulfide bond in this compound is cleaved, leading to the release of the naphthalimide fluorophore. This results in a green fluorescence off-on change, allowing for the visualization of thioredoxin reductase activity in living cells . The molecular target of this compound is thioredoxin reductase, and the pathway involved is the redox regulation pathway .
Comparison with Similar Compounds
TRFS-green is unique in its high selectivity and specificity for thioredoxin reductase. Compared to other fluorescent probes in the TRFS series, this compound has a slower response rate but provides a distinct green fluorescence, making it suitable for specific imaging applications . Similar compounds include:
Properties
IUPAC Name |
dithiolan-4-yl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-3-9-22-18(23)14-6-4-5-13-16(8-7-15(17(13)14)19(22)24)21-20(25)26-12-10-27-28-11-12/h4-8,12H,2-3,9-11H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAYCZWBPDUZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NC(=O)OC4CSSC4)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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